molecular formula C10H10N2S2 B3044919 5-Thiazolamine, 4-(methylthio)-2-phenyl- CAS No. 100560-02-9

5-Thiazolamine, 4-(methylthio)-2-phenyl-

Cat. No.: B3044919
CAS No.: 100560-02-9
M. Wt: 222.3 g/mol
InChI Key: YHTQUWQIBHQQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolamine, 4-(methylthio)-2-phenyl-, is a thiazole derivative characterized by:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
  • Substituents: A phenyl group at position 2. A methylthio (-SCH₃) group at position 3. An amino (-NH₂) group at position 4.

For example, highlights the synthesis of (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one derivatives via cyclocondensation reactions, suggesting plausible synthetic routes for the target compound .

Properties

CAS No.

100560-02-9

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

IUPAC Name

4-methylsulfanyl-2-phenyl-1,3-thiazol-5-amine

InChI

InChI=1S/C10H10N2S2/c1-13-10-8(11)14-9(12-10)7-5-3-2-4-6-7/h2-6H,11H2,1H3

InChI Key

YHTQUWQIBHQQTF-UHFFFAOYSA-N

SMILES

CSC1=C(SC(=N1)C2=CC=CC=C2)N

Canonical SMILES

CSC1=C(SC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Thiazole Derivatives

The biological and physicochemical properties of thiazoles are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Key Properties Reference
5-Thiazolamine, 4-(methylthio)-2-phenyl- 2-Ph, 4-SCH₃, 5-NH₂ Hypothesized enhanced lipophilicity; potential antimicrobial/antiviral activity
2-Amino-4-(4-substituted-phenyl)thiazole 2-NH₂, 4-substituted-Ph High yields (48.2–96.6%); antimicrobial activity via MIC50 assays
4-Amino-2-methyl-5-phenylthiazole HCl 2-CH₃, 4-NH₂, 5-Ph Crystallized structure; potential insecticidal/fungicidal applications
(Z)-5-(Substituted benzylidene)thiazol-4-one 5-Benzylidene, 2-arylamino MIC50 values calculated via OriginPro; mild synthesis conditions

Key Observations :

  • Position 2: Phenyl groups (as in the target compound) improve steric bulk and π-π stacking interactions compared to methyl or amino groups .
  • Position 4: Methylthio groups (-SCH₃) may enhance metabolic stability over hydroxyl or amino groups due to reduced polarity .
  • Position 5: Amino groups (-NH₂) are critical for hydrogen bonding in biological targets, as seen in 2-amino-4-phenylthiazoles with MIC50 values against pathogens .

Comparison of Yields :

  • 2-Amino-4-phenylthiazoles: 48.2–96.6% yields .
  • (Z)-5-Benzylidenethiazol-4-ones: 70–92% yields under mild conditions .
  • Thiadiazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine): Crystallized structures but lower synthetic yields (~60–75%) .

Structural and Functional Trade-offs

  • Thiazole vs. Thiadiazole :
    • Thiadiazoles (e.g., 1,3,4-thiadiazoles in ) exhibit higher ring strain but greater electrophilicity, favoring nucleophilic reactions. Thiazoles offer better stability for drug design .
  • Amino vs. Methylthio at Position 4: Amino groups improve solubility and hydrogen bonding but may increase susceptibility to metabolic oxidation. Methylthio groups balance lipophilicity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.